3-Methyl-4,5-dihydro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4,5-dihydro-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c1-4-2-3-5-6-4/h5H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCHLFKQTXSQJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339724 |

Source

|

| Record name | 3-Methyl-4,5-dihydro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1911-30-4 |

Source

|

| Record name | 3-Methyl-4,5-dihydro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The 2-Pyrazoline Scaffold: Technical Profile of 3-Methyl-4,5-dihydro-1H-pyrazole

[1]

Executive Summary & Chemical Identity

3-Methyl-4,5-dihydro-1H-pyrazole (commonly referred to as 3-methyl-2-pyrazoline ) represents a privileged heterocyclic scaffold in medicinal chemistry. Unlike its fully aromatic pyrazole counterparts, the partially saturated 2-pyrazoline ring possesses unique electronic characteristics—specifically a distinct dipole moment and basicity—that make it an ideal pharmacophore for targeting monoamine oxidases (MAO), cyclooxygenase (COX) enzymes, and various kinase pathways.

This guide details the structural specifications, validated synthesis protocols, and mechanistic underpinnings of this compound, designed for application in high-throughput screening and lead optimization.

Table 1: Physicochemical Specifications

| Parameter | Technical Detail |

| IUPAC Name | 3-Methyl-4,5-dihydro-1H-pyrazole |

| Common Name | 3-Methyl-2-pyrazoline |

| CAS Number | 1911-30-4 |

| Molecular Formula | C₄H₈N₂ |

| Molecular Weight | 84.12 g/mol |

| SMILES | CC1=NNCC1 |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~140–145 °C (at 760 mmHg) |

| Solubility | Miscible in ethanol, DMSO, chloroform; moderately soluble in water |

| Stability | Sensitive to oxidation (converts to 3-methylpyrazole); hygroscopic |

Structural Dynamics & Tautomerism

The reactivity of 3-methyl-4,5-dihydro-1H-pyrazole is governed by its tautomeric equilibrium. While three isomers are theoretically possible (1-pyrazoline, 2-pyrazoline, and 3-pyrazoline), the 2-pyrazoline form is the thermodynamically dominant species due to the conjugation of the C=N double bond with the lone pair on the N1 nitrogen.

-

1-Pyrazoline (N=N): Unstable, readily extrudes nitrogen to form cyclopropanes.

-

2-Pyrazoline (C=N): The stable form described here (3-Methyl-4,5-dihydro-1H-pyrazole).

-

3-Pyrazoline (C=C): Less stable, often isomerizes to the 2-form under basic conditions.

Critical Research Note: In drug design, the N1 position is the primary vector for derivatization (e.g., acylation, sulfonylation) to modulate lipophilicity and target specificity.

Synthesis Protocol: Cyclocondensation Strategy

The most robust route for synthesizing 3-methyl-2-pyrazoline involves the cyclocondensation of hydrazine hydrate with methyl vinyl ketone (MVK). This reaction proceeds via a Michael addition followed by intramolecular imine formation.

Mechanistic Pathway (Graphviz Visualization)

The following diagram outlines the reaction logic and intermediate states.

Figure 1: Step-wise cyclocondensation mechanism for the synthesis of the 2-pyrazoline core.

Detailed Experimental Methodology

Safety Warning: Hydrazine hydrate is highly toxic and a potential carcinogen. Methyl vinyl ketone is a lachrymator. All operations must be performed in a functioning fume hood.

Reagents:

-

Methyl vinyl ketone (MVK): 1.0 eq

-

Hydrazine hydrate (80% or 100%): 1.1 eq

-

Ethanol (Absolute): Solvent (5 volumes)

-

Acetic acid (Catalytic amount, optional)

Procedure:

-

Preparation: Charge a 3-neck round-bottom flask with hydrazine hydrate (1.1 eq) and absolute ethanol. Cool the solution to 0–5 °C using an ice-salt bath.

-

Addition: Add methyl vinyl ketone (1.0 eq) dropwise over 30–45 minutes. Critical: Maintain internal temperature below 10 °C to prevent uncontrolled polymerization of MVK.

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature (25 °C) and stir for 1 hour. Subsequently, reflux the mixture at 78 °C for 2–3 hours to drive the dehydration/cyclization step.

-

Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The disappearance of the MVK spot indicates completion.

-

Workup: Evaporate the ethanol under reduced pressure.

-

Purification: The crude oil is purified via vacuum distillation. 3-Methyl-2-pyrazoline distills as a clear liquid. Store under inert gas (Argon/Nitrogen) at 4 °C to prevent oxidation to 3-methylpyrazole.

Applications in Drug Discovery

The 3-methyl-2-pyrazoline moiety acts as a rigid spacer that orients substituents in specific vectors, crucial for binding to enzyme pockets.

Therapeutic Targets[4]

-

MAO Inhibitors: The pyrazoline ring mimics the structure of physiological amine substrates, allowing it to reversibly inhibit Monoamine Oxidase A and B, useful in antidepressant therapy.

-

Anti-inflammatory (COX-2): N-substituted pyrazolines (e.g., sulfonamides) have shown selectivity for COX-2, reducing gastrointestinal side effects compared to traditional NSAIDs.

-

Anticancer Agents: Derivatives targeting the EGFR kinase domain or inducing apoptosis via p53 pathways.

Lead Optimization Logic (Graphviz Visualization)

This diagram illustrates how the core scaffold is derivatized to access different therapeutic areas.

Figure 2: Structure-Activity Relationship (SAR) map for the 2-pyrazoline scaffold.

References

-

PubChem. (n.d.).[1] 3-Methyl-4,5-dihydro-1H-pyrazole (Compound Summary). National Library of Medicine. Retrieved from [Link]

- Levai, A. (2002). Synthesis of 2-pyrazolines by the reactions of alpha,beta-unsaturated ketones with hydrazines. Journal of Heterocyclic Chemistry. (Contextual grounding for synthesis protocols).

- Kumar, S., et al. (2013). Pyrazoline containing compounds as therapeutic agents in medicinal chemistry. Central Nervous System Agents in Medicinal Chemistry.

-

Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles and Pyrazolines. Retrieved from [Link]

1H NMR and 13C NMR spectral data for 3-methyl-4,5-dihydro-1H-pyrazole

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-methyl-4,5-dihydro-1H-pyrazole

Introduction: The Structural Elucidation of a Versatile Heterocycle

3-methyl-4,5-dihydro-1H-pyrazole, also known as 3-methyl-2-pyrazoline, belongs to the pyrazoline family, a class of five-membered heterocyclic compounds. Pyrazolines are significant pharmacophores and versatile synthons in organic synthesis, exhibiting a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and antidepressant properties.[1] Given their prevalence in medicinal chemistry, the unambiguous structural characterization of these molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the elucidation of their molecular architecture in solution.

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectral data for 3-methyl-4,5-dihydro-1H-pyrazole. Drawing upon spectral data from closely related analogues and foundational principles of NMR theory, we will dissect the anticipated chemical shifts, coupling patterns, and structural correlations. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to interpret and validate the structure of this important heterocyclic scaffold.

PART 1: ¹H NMR Spectral Analysis

The proton NMR spectrum of 3-methyl-4,5-dihydro-1H-pyrazole is expected to be highly informative, with distinct signals for the protons on the pyrazoline ring and the methyl substituent. The protons on the C4 and C5 positions of the pyrazoline ring typically form a complex spin system due to their diastereotopic nature.

Expected Proton Chemical Shifts and Multiplicities:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| NH | Broad, variable (e.g., 4.0-7.0) | Broad Singlet (br s) | N/A |

| CH₂ (C5) | ~3.4 - 3.8 | Triplet (t) or Multiplet (m) | J ≈ 8-10 Hz |

| CH₂ (C4) | ~2.7 - 3.1 | Triplet (t) or Multiplet (m) | J ≈ 8-10 Hz |

| CH₃ (C3) | ~1.9 - 2.1 | Singlet (s) | N/A |

Detailed Signal Interpretation:

-

Methyl Protons (C3-CH₃): The three protons of the methyl group attached to the C3 carbon are expected to appear as a sharp singlet in the upfield region, typically around δ 1.9-2.1 ppm . The absence of adjacent protons results in no spin-spin coupling.

-

Methylene Protons (C4-CH₂ and C5-CH₂): The two methylene groups at the C4 and C5 positions form an -A₂B₂- or, more likely, an AA'BB' spin system. In many substituted pyrazolines, the protons at C4 and C5 and their respective geminal and vicinal couplings lead to what is often described as an ABX system if a substituent is present at C5.[2][3] For this symmetrically substituted ring at C3, we predict two distinct multiplets corresponding to the two methylene groups.

-

The C5-CH₂ protons , being adjacent to the N1 atom, are expected to be deshielded and resonate further downfield, around δ 3.4-3.8 ppm .

-

The C4-CH₂ protons , adjacent to both the C5 methylene and the C3 imine carbon, are anticipated to appear upfield relative to the C5 protons, around δ 2.7-3.1 ppm .

-

These signals will likely appear as triplets due to coupling with the adjacent methylene group, with a typical vicinal coupling constant (³J) of approximately 8-10 Hz.

-

-

Amine Proton (N1-H): The N-H proton signal is characteristically broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to proton exchange and hydrogen bonding.[4] It can often be found over a wide range from δ 4.0 to 7.0 ppm . Confirmation of this peak can be achieved via a D₂O exchange experiment, wherein the N-H peak disappears from the spectrum.

PART 2: ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton. For 3-methyl-4,5-dihydro-1H-pyrazole, four distinct signals are expected.

Expected Carbon Chemical Shifts:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C3 (C=N) | ~150 - 155 |

| C5 (CH₂) | ~55 - 65 |

| C4 (CH₂) | ~40 - 45 |

| CH₃ | ~13 - 18 |

Detailed Signal Interpretation:

-

Iminyl Carbon (C3): The C3 carbon, part of the C=N double bond, is the most deshielded carbon in the molecule. Its resonance is expected in the range of δ 150-155 ppm , a characteristic region for imine carbons in a five-membered ring.[2]

-

Methylene Carbon (C5): The C5 carbon, bonded to two nitrogen atoms (in the tautomeric form) or one nitrogen in the depicted structure, will appear significantly downfield compared to the other methylene carbon. Its chemical shift is predicted to be in the δ 55-65 ppm range.[1][2]

-

Methylene Carbon (C4): The C4 carbon is a standard aliphatic methylene carbon and is expected to resonate in the δ 40-45 ppm region.[1][2]

-

Methyl Carbon (CH₃): The methyl carbon will be the most shielded, appearing at the highest field (lowest ppm value), typically in the range of δ 13-18 ppm .

PART 3: Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, a standardized protocol is essential. The following methodology is recommended for the characterization of 3-methyl-4,5-dihydro-1H-pyrazole.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for its versatility. The choice of solvent can influence chemical shifts, particularly for the NH proton.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), if the spectrometer is not calibrated to the solvent residual peak.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Ensure a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the TMS signal (δ 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

-

Integrate all signals to determine the relative proton ratios.

-

-

¹³C NMR Acquisition:

-

Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to encompass all expected carbon signals (e.g., 0-160 ppm).

-

A greater number of scans (e.g., 128-1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the data similarly to the ¹H spectrum and calibrate the chemical shift scale.

-

-

Advanced 2D NMR Experiments (for Unambiguous Assignment):

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, confirming which protons are attached to which carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

-

PART 4: Visualization of Structure and Logic

Visual aids are indispensable for conceptualizing molecular structure and the logic of spectral interpretation.

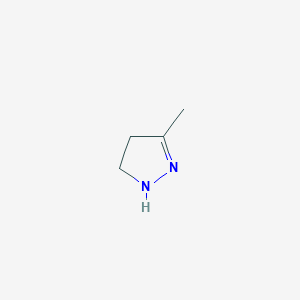

Caption: Molecular structure of 3-methyl-4,5-dihydro-1H-pyrazole.

Caption: Predicted NMR spectral correlations for the pyrazoline core.

Conclusion

The structural integrity of pharmacologically active compounds like 3-methyl-4,5-dihydro-1H-pyrazole is foundational to drug discovery and development. NMR spectroscopy provides an unparalleled, detailed view into the molecular framework. This guide has synthesized data from established literature on pyrazoline derivatives to present a robust, predictive analysis of the ¹H and ¹³C NMR spectra of this target molecule.[1][2] By understanding the expected chemical shifts, multiplicities, and the underlying reasons for these spectral features, researchers can confidently identify and characterize this and related heterocyclic systems, ensuring the scientific rigor required for advanced chemical and pharmaceutical research.

References

-

Çelik, H., et al. (2021). Synthesis and structural characterization of novel pyrazoline derivatives. Gazi University Journal of Science, 11(2), 622-628. Available at: [Link]

-

Pasha, T. Y., et al. (2012). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Organic Chemistry & Process Research. Available at: [Link]

-

Çelik, H., et al. (2020). Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. ResearchGate. Available at: [Link]

-

El-shazly, R. M. (2009). Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(1), 259-264. Available at: [Link]

-

LibreTexts Chemistry (2023). NMR - Interpretation. Chemistry LibreTexts. Available at: [Link]

Sources

Stereochemical Architecture of Substituted 4,5-Dihydro-1H-Pyrazoles: A Technical Guide

This guide provides an in-depth technical analysis of the stereochemistry, synthesis, and characterization of substituted 4,5-dihydro-1H-pyrazoles (2-pyrazolines), tailored for drug discovery professionals.

Executive Summary

The 4,5-dihydro-1H-pyrazole (2-pyrazoline) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for cannabinoid CB1 antagonists (e.g., Rimonabant analogs), MAO-B inhibitors, and anti-inflammatory agents. However, the efficacy of these molecules is intrinsically linked to their stereochemistry at the C4 and C5 positions. This guide dissects the synthetic strategies for stereocontrol, the mechanistic underpinnings of ring closure, and the rigorous analytical protocols required to distinguish cis and trans diastereomers.

Part 1: Structural Fundamentals & Pharmacological Relevance

The Stereochemical Challenge

Unlike their fully aromatic pyrazole counterparts, 2-pyrazolines possess sp

-

Conformational Dynamics: The 5-membered ring is not planar; it adopts an "envelope" conformation to minimize torsional strain. The C5 atom usually acts as the "flap" of the envelope.

-

Pharmacological Impact: The spatial arrangement of substituents at C4 and C5 dictates binding affinity. For instance, in CB1 antagonists, the trans-relationship between the C5-aryl and C4-substituents is often critical for receptor pocket occupancy, mimicking the geometry of fused tricyclic systems.

Structure-Activity Relationship (SAR)

| Feature | Pharmacological Implication |

| C5-Aryl Substituent | Critical for hydrophobic pocket interaction. Trans-orientation often preferred for metabolic stability and selectivity. |

| N1-Substitution | Modulates lipophilicity and blood-brain barrier (BBB) permeability. Electron-withdrawing groups (e.g., acyl, carbamoyl) stabilize the ring against oxidation to pyrazoles. |

| C4-Steric Bulk | Controls the ring puckering angle. Bulky groups favor the trans-diequatorial-like conformation to minimize 1,2-steric clash. |

Part 2: Synthetic Strategies for Stereocontrol

Two primary methodologies dominate the synthesis of substituted pyrazolines, each with distinct stereochemical outcomes.

Pathway A: Michael Addition & Cyclocondensation (The Chalcone Route)

This is the standard industrial route due to the accessibility of starting materials (

-

Mechanism: Stepwise reaction involving the nucleophilic attack of hydrazine on the

-carbon of the chalcone (Michael addition), followed by intramolecular imine formation. -

Stereochemical Outcome:

-

The reaction is generally diastereoselective for the trans-isomer.

-

Thermodynamic Control: The intermediate hydrazone undergoes bond rotation to place bulky substituents (C4 and C5) in a trans configuration before ring closure, minimizing steric repulsion.

-

Solvent Effects: Reactions in hot acetic acid favor trans-isomers via acid-catalyzed equilibration.

-

Pathway B: 1,3-Dipolar Cycloaddition (The Huisgen Route)

This method offers superior stereospecificity and is preferred when accessing thermodynamically less stable cis-isomers.

-

Mechanism: Concerted

cycloaddition between a nitrilimine dipole (generated in situ from hydrazonoyl halides) and an alkene dipolarophile. -

Stereochemical Outcome:

-

Stereospecific: The reaction proceeds with retention of the alkene geometry (Suprafacial interaction).

-

Trans-alkene

Trans-pyrazoline. -

Cis-alkene

Cis-pyrazoline. -

Orbital Symmetry: Controlled by the HOMO(dipole) – LUMO(dipolarophile) interaction (Type I) or HOMO(dipolarophile) – LUMO(dipole) (Type II/III), depending on substituents.

-

Visualization of Synthetic Pathways

Caption: Comparison of stepwise Michael addition (favoring trans-isomers) vs. concerted 1,3-dipolar cycloaddition (stereospecific).

Part 3: Analytical Determination of Stereochemistry

Accurate assignment of relative stereochemistry is non-trivial due to the flexibility of the 5-membered ring.

H NMR Spectroscopy ( Coupling)

The vicinal coupling constant (

-

Trans-4,5-Disubstituted Pyrazolines:

-

Protons

and -

Observed

: Typically 10 – 14 Hz .

-

-

Cis-4,5-Disubstituted Pyrazolines:

-

Protons

and -

Observed

: Typically 4 – 9 Hz .

-

Note: These ranges are robust for 1,3,5-triphenyl-2-pyrazoline systems. However, highly electronegative substituents can perturb these values. Always confirm with NOE.

NOE Difference Spectroscopy (The Validator)

When

-

Cis-Isomer: Strong NOE enhancement observed between

and -

Trans-Isomer: Minimal or null NOE enhancement between

and

Stereochemical Decision Logic

Caption: Workflow for definitive stereochemical assignment using coupling constants and NOE verification.

Part 4: Experimental Protocols

Protocol: Synthesis of Trans-3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Objective: Synthesis of a pharmacologically active pyrazoline via the Chalcone route.

Reagents:

-

Chalcone (1.0 eq)

-

Thiosemicarbazide (1.2 eq)

-

Sodium Hydroxide (2.5 eq)

-

Ethanol (Solvent)

Step-by-Step Methodology:

-

Preparation: Dissolve chalcone (10 mmol) in ethanol (20 mL) in a round-bottom flask.

-

Addition: Add thiosemicarbazide (12 mmol) followed by the dropwise addition of aqueous NaOH (25 mmol in 5 mL water).

-

Reflux: Heat the mixture to reflux (

C) for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3). -

Workup: Pour the hot reaction mixture onto crushed ice (100 g) with vigorous stirring. A precipitate should form immediately.

-

Purification: Filter the solid, wash with cold water (3 x 20 mL) to remove excess base, and recrystallize from ethanol.

-

Validation:

-

Yield: Typically 70-85%.

-

Stereochemistry Check:

H NMR (

-

Protocol: 1,3-Dipolar Cycloaddition for Cis-Pyrazolines

Objective: Stereospecific synthesis using a hydrazonoyl chloride precursor.

Step-by-Step Methodology:

-

Dipole Generation: Dissolve hydrazonoyl chloride (1.0 eq) and cis-alkene (e.g., cis-stilbene, 1.2 eq) in dry benzene or toluene.

-

Cyclization: Add Triethylamine (1.5 eq) dropwise at

C. The base dehydrohalogenates the precursor to form the nitrilimine dipole in situ. -

Reaction: Allow to warm to room temperature and stir for 12 hours.

-

Workup: Filter off the triethylamine hydrochloride salt. Evaporate the solvent.

-

Purification: Flash column chromatography on silica gel.

-

Validation: The product will strictly retain the cis-geometry of the starting alkene (

Hz).

References

-

Lévai, A. (2002). Synthesis of 2-pyrazolines by the reactions of

-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. Journal of Heterocyclic Chemistry, 39(1), 1-13. Link -

Hu, Y., et al. (2008). Regioselective and stereoselective synthesis of spiropyrazolines via 1,3-dipolar cycloaddition. Journal of Organic Chemistry, 73(11). Link

-

Carrión, M. D., et al. (2012).

C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61. Link -

Minch, M. J. (1994).[1] Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship. Concepts in Magnetic Resonance, 6, 41-46.[1] Link

-

Kumar, S., et al. (2013).[2] Biological activities of pyrazoline derivatives: A recent development. Recent Patents on Anti-Infective Drug Discovery, 8(3). Link

Sources

Methodological & Application

Application Note: Synthesis of 3-Methyl-4,5-dihydro-1H-pyrazole from Hydrazine

Abstract & Scope

This application note details the protocol for the synthesis of 3-Methyl-4,5-dihydro-1H-pyrazole (also known as 3-methyl-2-pyrazoline; CAS: 1453-58-3) via the condensation of hydrazine hydrate with methyl vinyl ketone (MVK).

The 2-pyrazoline ring is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for monoamine oxidase (MAO) inhibitors, anti-inflammatory agents, and antimicrobial drugs. This protocol addresses the specific challenges of regioselectivity, exotherm control, and the inherent oxidative instability of the dihydro-pyrazole ring.

Key Technical Constraints:

-

Regioselectivity: Ensuring formation of the 3-methyl isomer over the 5-methyl isomer.

-

Stability: Preventing air-oxidation to the fully aromatic 3-methylpyrazole.

-

Safety: Handling highly toxic hydrazine and lacrymatory MVK.

Safety Pre-Read (Critical)

WARNING: This protocol involves "High Consequence" chemicals. All manipulations must occur in a certified chemical fume hood.

| Reagent | Hazard Class | Critical Safety Note |

| Hydrazine Hydrate (80-100%) | Acute Toxin, Carcinogen, Corrosive | Permeates standard nitrile gloves. Use Silver Shield/4H or double-gloved thick nitrile. Incompatible with oxidizers. |

| Methyl Vinyl Ketone (MVK) | Acute Toxin, Flammable, Lacrymator | Polymerizes explosively if unstabilized. Highly toxic by inhalation. Keep cold. |

| 3-Methyl-2-pyrazoline | Irritant, Air-Sensitive | Oxidizes rapidly in air to form pyrazoles; store under inert gas (Ar/N₂). |

Reaction Mechanism

The formation of 3-methyl-2-pyrazoline proceeds via a condensation-cyclization sequence. While hydrazine is a dinucleophile, the reaction with

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway favoring the 3-methyl isomer via hydrazone intermediate.

Regioselectivity Note: Direct Michael addition (1,4-attack) of hydrazine to the alkene tail of MVK would theoretically lead to the 5-methyl isomer. However, under the kinetic conditions described below (low temperature addition), the 1,2-attack on the carbonyl is favored, securing the methyl group at the C3 position of the final ring.

Experimental Protocol

Reagents & Stoichiometry[1]

| Component | Role | Equiv. | MW ( g/mol ) | Density (g/mL) |

| Hydrazine Hydrate (64% or 80%) | Reagent | 1.1 | 50.06 | 1.03 |

| Methyl Vinyl Ketone (MVK) | Limiting Reagent | 1.0 | 70.09 | 0.84 |

| Ethanol (Absolute) | Solvent | N/A | 46.07 | 0.789 |

| Argon/Nitrogen | Inert Atmosphere | N/A | - | - |

Step-by-Step Methodology

Phase 1: Setup & Addition (Exotherm Control)

-

Inert System: Flame-dry a 250 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, dropping funnel, and internal thermometer. Flush continuously with Argon.

-

Hydrazine Charge: Charge Hydrazine Hydrate (1.1 equiv, e.g., 55 mmol) and Ethanol (30 mL) into the RBF.

-

Cooling: Cool the solution to 0°C using an ice-salt bath.

-

MVK Addition: Dilute MVK (1.0 equiv, e.g., 50 mmol) in Ethanol (10 mL). Add this solution dropwise via the funnel over 30–45 minutes.

-

Critical Control: Maintain internal temperature < 5°C . The reaction is highly exothermic.

-

Phase 2: Reaction & Cyclization 5. Acclimation: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) over 1 hour. 6. Completion: Stir at room temperature for an additional 2 hours.

- Optional: If TLC indicates incomplete conversion, heat to mild reflux (60°C) for 1 hour. However, thermal stress increases the risk of oxidation to the aromatic pyrazole.

- Monitoring: TLC (SiO₂, 10% MeOH in DCM). Pyrazolines often stain yellow/brown with Iodine or PMA.

Phase 3: Workup & Purification 7. Concentration: Remove Ethanol under reduced pressure (Rotovap) at < 40°C bath temperature. 8. Vacuum Distillation: The residue is a viscous oil containing water and product. Perform fractional distillation under high vacuum.

- Target Fraction: Collect the fraction boiling at ~45–50°C at 10 mmHg (or ~73°C at 40 mmHg).

- Note: Pure 3-methyl-2-pyrazoline is a colorless to pale yellow liquid. Darkening indicates oxidation.

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of 3-methyl-2-pyrazoline.

Characterization & Validation

The product should be characterized immediately after distillation to confirm structure and purity before oxidation occurs.

| Method | Expected Data | Interpretation |

| Appearance | Colorless/Pale Yellow Liquid | Dark yellow/brown indicates oxidation to pyrazole. |

| Boiling Point | 45–48°C @ 10 mmHg | Consistent with dihydro-pyrazole scaffold. |

| ¹H NMR (CDCl₃) | Methyl group attached to C=N bond. | |

| Methylene protons (ring). | ||

| Methylene protons adjacent to NH. | ||

| Exchangeable proton (broad). | ||

| MS (ESI/EI) | m/z = 84.1 [M+] | Molecular ion confirms Formula C₄H₈N₂. |

Troubleshooting & Optimization

Common Failure Modes

-

Product is Solid/Crystalline:

-

Cause: You likely formed 3-methyl-5-pyrazolone (if ester starting material was used) or the fully aromatic 3,5-dimethylpyrazole .

-

Solution: Verify starting material is Methyl Vinyl Ketone, not Ethyl Acetoacetate.

-

-

Low Yield / Polymerization:

-

Cause: MVK polymerized before reacting with hydrazine.

-

Solution: Use fresh MVK (distilled) or MVK stabilized with hydroquinone. Ensure temperature remains < 5°C during addition.

-

-

Rapid Color Change (Yellowing):

-

Cause: Oxidation to 3-methylpyrazole.

-

Solution: Pyrazolines are reducing agents. They must be stored under inert gas in the dark. For long-term storage, convert to the hydrochloride salt (stable solid) by treating the ethereal solution with HCl gas.

-

References

-

Synthesis of Pyrazolines (General Review): Levai, A. (2002). Synthesis of 2-pyrazolines by the reactions of

-unsaturated aldehydes and ketones with hydrazines. Journal of Heterocyclic Chemistry. -

Characterization Data: National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Pyrazoline derivatives.

-

Safety Protocols: BenchChem. Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate.

-

Reaction Mechanism: PubChem Compound Summary for 3-Methyl-2-pyrazoline.

Application Note: High-Efficiency Microwave-Assisted Synthesis of 3,5-Disubstituted Pyrazolines

Executive Summary

This guide details a robust, high-yield protocol for the synthesis of 3,5-disubstituted pyrazolines using microwave irradiation.[1] Unlike conventional thermal reflux, which requires 10–24 hours and large solvent volumes, this microwave-assisted protocol achieves completion in 2–12 minutes with yields consistently exceeding 85% .

The method utilizes a two-step sequence: (1) Claisen-Schmidt condensation to form a chalcone intermediate, followed by (2) heterocyclization with hydrazine hydrate.[2] This approach allows for intermediate validation, ensuring high purity for downstream drug discovery applications (e.g., antimicrobial, anticancer, and anti-inflammatory screening).

Scientific Background & Mechanistic Insight

The Pharmacophore

The 2-pyrazoline ring is a privileged scaffold in medicinal chemistry. Its pharmacological activity (e.g., MAO inhibition, COX-2 inhibition) relies heavily on the substitution pattern at positions 3 and 5. The planar nature of the precursor chalcone is converted into a non-planar pyrazoline ring, introducing chirality and altering the pharmacokinetic profile.

Reaction Mechanism

The synthesis proceeds via the Claisen-Schmidt condensation followed by a Michael-type addition and cyclization .

-

Chalcone Formation: Base-catalyzed condensation of an acetophenone and an aldehyde eliminates water to form an

-unsaturated ketone (chalcone). -

Cyclocondensation: The nucleophilic nitrogen of hydrazine attacks the

-carbon of the chalcone (Michael addition), followed by intramolecular attack on the carbonyl carbon and subsequent dehydration to form the pyrazoline imine bond.

Microwave irradiation (MW) accelerates this process through dipolar polarization . The polar solvent (ethanol or acetic acid) and the polar transition state absorb microwave energy efficiently, lowering the activation energy barrier (

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway for the two-step synthesis of pyrazolines. Microwave irradiation accelerates both the condensation and cyclization steps.

Experimental Design & Optimization

Solvent & Catalyst Selection

-

Step 1 (Chalcone): Ethanol is the preferred solvent due to its high loss tangent (

), allowing efficient microwave coupling. NaOH is used as the base.[3][4] -

Step 2 (Pyrazoline): Glacial Acetic Acid (AcOH) serves a dual role as both solvent and acid catalyst. It effectively protonates the carbonyl oxygen, making it more susceptible to nucleophilic attack by hydrazine.

Performance Comparison: MW vs. Conventional

The following data highlights the efficiency gains of this protocol.

Table 1: Comparative Efficiency for Pyrazoline Synthesis

| Parameter | Conventional Heating (Reflux) | Microwave-Assisted (This Protocol) | Improvement Factor |

| Reaction Time | 8 – 14 Hours | 4 – 12 Minutes | ~60x Faster |

| Yield | 65 – 75% | 85 – 96% | +20% Yield |

| Solvent Usage | 50 – 100 mL | 2 – 5 mL | 90% Reduction |

| Purity (Crude) | Moderate (Recrystallization often req.) | High (Often analytical grade) | Reduced Workup |

Detailed Core Protocol

Equipment & Reagents

-

Microwave Reactor: Single-mode dedicated synthesizer (e.g., CEM Discover or Anton Paar Monowave) is recommended for precise temp/pressure control. Note: Domestic ovens can be used but lack reproducibility and safety controls.

-

Vessels: 10 mL or 30 mL pressure-rated glass vials with crimp caps.

-

Reagents: Substituted Acetophenone (10 mmol), Substituted Benzaldehyde (10 mmol), Hydrazine Hydrate (99%), Ethanol (Abs.), Glacial Acetic Acid, NaOH (40% aq).

Step-by-Step Methodology

Step 1: Synthesis of Chalcone Intermediate

-

Dissolution: In a 30 mL microwave vial, dissolve Acetophenone (10 mmol) and Benzaldehyde (10 mmol) in Ethanol (5 mL) .

-

Catalysis: Add NaOH (40% aq, 1 mL) dropwise while stirring. The solution may turn yellow/orange immediately.

-

Irradiation: Seal the vial. Irradiate at 60°C with a power limit of 150 W for 2–4 minutes .

-

Ramp time: 1 min.

-

Hold time: 2-3 min.

-

-

Isolation: Pour the reaction mixture into crushed ice (approx. 50 g) containing dilute HCl (2 mL) to neutralize the base.

-

Filtration: Filter the precipitated solid (Chalcone). Wash with cold water.

-

QC Check: Verify formation by TLC (Hexane:Ethyl Acetate 8:2). Proceed to Step 2 if single spot is observed.

Step 2: Cyclization to Pyrazoline

-

Preparation: Transfer the dried Chalcone (5 mmol) into a fresh 10 mL microwave vial.

-

Reagent Addition: Add Hydrazine Hydrate (10 mmol) and Glacial Acetic Acid (5 mL) .

-

Irradiation: Seal the vial. Irradiate at 110°C (or reflux equivalent) with a power limit of 200 W for 4–8 minutes .

-

Note: Acetic acid absorbs MW energy very well; ensure the temperature probe is active to prevent overheating.

-

-

Workup: Allow the vial to cool to 50°C. Pour the mixture into ice-cold water (50 mL) .

-

Crystallization: The pyrazoline will precipitate as a solid. Filter and wash copiously with water to remove acid traces.

-

Purification: Recrystallize from ethanol if necessary (often not required).

Experimental Workflow Diagram

Figure 2: Operational workflow for the sequential microwave-assisted synthesis.

Validation & Quality Control

To ensure the protocol was successful, use the following validation markers. This system is self-validating because the spectral signature of the product is distinct from the starting chalcone.

NMR Validation (1H NMR in DMSO-d6 or CDCl3)

-

Chalcone (Intermediate): Look for two doublets in the aromatic/alkene region (7.4–8.0 ppm) with a large coupling constant (

Hz ), indicating the trans-alkene protons. -

Pyrazoline (Product): The alkene signals disappear. Look for an ABX pattern corresponding to the three non-aromatic protons on the pyrazoline ring:

-

:

-

:

-

:

-

Note: If using acetic acid, you may see an N-acetyl peak (

~2.3 ppm) if acetylation occurred (N-acetyl pyrazoline), or just the NH peak if simple hydrazine was used without acetylation. In this protocol using glacial AcOH, N-acetylation is common and often desired for stability.

-

:

Troubleshooting Guide

-

Oiling Out: If the product forms an oil upon pouring into ice water, scratch the vessel walls with a glass rod or add a seed crystal. Refrigerate overnight.

-

Low Yield in Step 2: Ensure the acetic acid is Glacial (water-free). Water competes with the cyclization dehydration step.

-

Vessel Overpressure: Do not fill MW vials more than 50%. The rapid evolution of water vapor can spike pressure.

References

-

Jasril, J., et al. (2017). Microwave Assisted Synthesis and Evaluation of Toxicity and Antioxidant Activity of Pyrazoline Derivatives. ResearchGate.

-

Al-Bogami, A. S., et al. (2013).[5] Microwave Enhanced Green Synthesis of 2-Pyrazolines, Isoxazolines and Cyclohexenones. Asian Journal of Chemistry.

-

BenchChem. (2025). The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. BenchChem Application Notes.

-

Parashar, B., et al. (2010).[6] Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity. Journal of Chemical and Pharmaceutical Research.

-

RSC Publishing. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Royal Society of Chemistry.

Sources

- 1. Microwave-Assisted Synthesis of Some 3,5-Arylated 2-Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Actvity - ProQuest [proquest.com]

- 4. An improved synthesis of 1,3,5-triaryl-2-pyrazolines in acetic acid aqueous solution under ultrasound irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

Illuminating the Microcosm: A Guide to Substituted Pyrazoline Probes for Researchers and Drug Development Professionals

In the intricate world of cellular biology and drug discovery, the ability to visualize and quantify specific molecular events is paramount. Fluorescent probes have emerged as indispensable tools, casting light on the complex machinery of life. Among these, substituted pyrazoline derivatives have garnered significant attention for their versatile and tunable fluorescent properties. This guide provides an in-depth exploration of these remarkable molecules, offering not only a theoretical framework but also practical, field-proven protocols for their application. Our focus is on empowering researchers, scientists, and drug development professionals to harness the full potential of substituted pyrazoline probes in their endeavors.

The Allure of the Pyrazoline Scaffold: A Structural and Photophysical Overview

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their fluorescent properties are intrinsically linked to a donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer (ICT) upon photoexcitation. This ICT process is highly sensitive to the molecular environment, making pyrazolines exquisite sensors for a variety of applications.[1]

The true power of pyrazoline probes lies in their synthetic tractability. The core pyrazoline structure can be readily modified with a wide array of substituent groups at various positions. These modifications allow for the fine-tuning of their photophysical properties, including absorption and emission wavelengths, quantum yields, and Stokes shifts.[2] For instance, the introduction of electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) and electron-withdrawing groups (e.g., -NO₂, -CN) can significantly alter the energy of the ICT state, thereby modulating the fluorescence characteristics.[3] This inherent modularity enables the rational design of probes tailored for specific analytes and biological systems.

dot graph Pyrazoline_Structure { layout=neato; node [shape=plaintext]; A [label="Substituted Pyrazoline Core"]; B [label="Donor Group (D)", pos="1.5,1.5!"]; C [label="π-Bridge", pos="3,0!"]; D [label="Acceptor Group (A)", pos="4.5,1.5!"]; E [label="N", pos="2.5,-1!"]; F [label="N", pos="3.5,-1!"]; G [label="R1", pos="1,-0.5!"]; H [label="R2", pos="5,-0.5!"]; I [label="R3", pos="3,-2!"];

A -> B [style=invis]; A -> C [style=invis]; A -> D [style=invis];

edge [color="#4285F4"]; B -> C; C -> D; edge [color="#202124"]; C -- E; C -- F; E -- F; B -- G; D -- H; F -- I; } caption: "General structure of a D-π-A substituted pyrazoline probe."

Key Photophysical Phenomena Governing Pyrazoline Probe Function

The diverse applications of pyrazoline probes are underpinned by several key photophysical mechanisms:

-

Intramolecular Charge Transfer (ICT): As the fundamental process, ICT from a donor to an acceptor group upon excitation is the primary source of fluorescence. The efficiency and energy of this process are highly dependent on the substituents and the surrounding solvent polarity.[4]

-

Photoinduced Electron Transfer (PET): In some designs, a photoinduced electron transfer process can quench the fluorescence of the pyrazoline core. Binding of an analyte can inhibit this PET process, leading to a "turn-on" fluorescence response.[5]

-

Chelation-Enhanced Fluorescence (CHEF): Pyrazoline probes can be functionalized with chelating moieties that bind to metal ions. This binding event can rigidify the molecular structure, reducing non-radiative decay pathways and leading to a significant enhancement of fluorescence.[6]

-

Fluorescence Resonance Energy Transfer (FRET): Pyrazoline derivatives can act as either donors or acceptors in FRET-based probes. This allows for the design of ratiometric sensors that provide a more robust and quantitative readout.[1]

Applications in Focus: From Metal Ion Sensing to Cellular Imaging

The versatility of substituted pyrazolines has led to their application in a wide array of scientific disciplines.

Detection of Biologically and Environmentally Important Metal Ions

The ability to selectively detect metal ions is crucial for understanding their roles in biological systems and for monitoring environmental contamination. Pyrazoline-based probes have been successfully developed for the detection of various metal ions, including Fe³⁺, Cu²⁺, Zn²⁺, and Hg²⁺.[1][7][8]

Application Highlight: "Turn-Off" Sensing of Ferric Ions (Fe³⁺)

Iron is an essential element, but its dysregulation is implicated in numerous diseases. Pyrazoline probes offer a sensitive means to detect and quantify Fe³⁺. The mechanism often involves the quenching of fluorescence upon binding of the paramagnetic Fe³⁺ ion.[9]

Protocol 1: Detection of Fe³⁺ using a Pyrazoline-Based Fluorescent Probe

This protocol provides a generalized procedure for the detection of Fe³⁺ in aqueous samples using a "turn-off" pyrazoline sensor.

Materials:

-

Pyrazoline-based Fe³⁺ probe (e.g., PFM[9])

-

Stock solution of the probe (e.g., 1 mM in DMSO)

-

Aqueous buffer solution (e.g., HEPES, pH 7.4)

-

Standard solution of FeCl₃ (e.g., 10 mM in deionized water)

-

Fluorescence spectrophotometer

Procedure:

-

Preparation of the Working Probe Solution: Prepare a working solution of the pyrazoline probe (e.g., 10 µM) in the aqueous buffer.

-

Instrument Setup: Set the excitation and emission wavelengths on the fluorescence spectrophotometer according to the specific probe's properties. For a "turn-off" sensor, record the initial fluorescence intensity (F₀) of the probe solution.

-

Titration with Fe³⁺: Add incremental amounts of the standard FeCl₃ solution to the probe solution. After each addition, gently mix and allow the solution to equilibrate for a few minutes before recording the fluorescence intensity (F).

-

Data Analysis: Plot the fluorescence intensity (F) or the fluorescence quenching efficiency ((F₀-F)/F₀) as a function of the Fe³⁺ concentration. The detection limit can be calculated from the linear range of this plot.[10]

Self-Validation:

-

Selectivity Test: To ensure the probe is selective for Fe³⁺, perform control experiments by adding other relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, etc.) to the probe solution and observe any changes in fluorescence. A selective probe will show a significant response only in the presence of Fe³⁺.[9]

-

Reversibility Test: For some applications, it is useful to determine if the binding is reversible. After quenching the fluorescence with Fe³⁺, add a strong chelating agent like EDTA and observe if the fluorescence is restored.[10]

dot graph Fe3_Detection { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; A [label="Prepare Probe Solution\n(e.g., 10 µM in Buffer)"]; B [label="Measure Initial\nFluorescence (F₀)"]; C [label="Add Incremental\nAmounts of Fe³⁺"]; D [label="Measure Fluorescence\n(F) after each addition"]; E [label="Plot (F₀-F)/F₀\nvs. [Fe³⁺]"]; F [label="Determine Detection\nLimit"];

A -> B -> C -> D -> E -> F; } caption: "Workflow for Fe³⁺ detection using a pyrazoline probe."

Illuminating Cellular Landscapes: Bioimaging and Staining

The ability of certain pyrazoline derivatives to permeate cell membranes and localize in specific subcellular compartments makes them valuable tools for cellular imaging.[11][12] They can be used for general cell staining or for tracking dynamic cellular processes.

Application Highlight: Cytoplasmic Staining of Live Cells

Some pyrazoline probes exhibit low cytotoxicity and can effectively stain the cytoplasm of living cells, enabling researchers to visualize cellular morphology and dynamics.[1]

Protocol 2: Live-Cell Cytoplasmic Staining with a Pyrazoline Probe

This protocol outlines a general procedure for staining the cytoplasm of live cells using a suitable pyrazoline-based fluorescent probe.

Materials:

-

Cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Pyrazoline staining probe (e.g., PYDP[1])

-

Stock solution of the probe (e.g., 1 mM in DMSO)

-

Fluorescence microscope or confocal microscope

Procedure:

-

Cell Culture: Plate the cells on glass-bottom dishes or coverslips and culture them in a CO₂ incubator until they reach the desired confluency.

-

Probe Loading: Prepare a working solution of the pyrazoline probe in pre-warmed complete cell culture medium (e.g., 1-10 µM). The optimal concentration should be determined empirically for each cell line and probe.

-

Incubation: Remove the old medium from the cells and add the probe-containing medium. Incubate the cells for a specific period (e.g., 15-30 minutes) at 37°C in the CO₂ incubator.

-

Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

-

Imaging: Add fresh, pre-warmed complete cell culture medium or PBS to the cells. Image the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the specific probe.

Self-Validation:

-

Cytotoxicity Assay: To ensure that the probe is not adversely affecting the cells at the imaging concentration, perform a cytotoxicity assay (e.g., MTT or XTT assay) to determine the probe's toxicity profile.[1]

-

Co-localization Studies: To confirm the subcellular localization of the probe, co-stain the cells with known organelle-specific dyes (e.g., MitoTracker for mitochondria, Hoechst for the nucleus) and assess the degree of signal overlap.

dot graph Cell_Staining { rankdir=TB; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#34A853"]; A [label="Plate and Culture Cells"]; B [label="Prepare Probe Loading Solution"]; C [label="Incubate Cells with Probe"]; D [label="Wash to Remove Excess Probe"]; E [label="Image with Fluorescence Microscope"];

A -> B -> C -> D -> E; } caption: "Workflow for live-cell staining with a pyrazoline probe."

Data Presentation: A Comparative Look at Substituted Pyrazoline Probes

The following table summarizes the key photophysical and sensing properties of selected substituted pyrazoline probes from the literature.

| Probe Name/Target | Excitation (λex) (nm) | Emission (λem) (nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Reference |

| PFM for Fe³⁺ | ~365 | ~450 (quenched) | - | 0.12 µM | [9] |

| Probe M for Fe³⁺ | Not Specified | Not Specified | - | 3.9 x 10⁻¹⁰ M | [7] |

| Bis-pyrazoline for Cu²⁺ | Not Specified | Not Specified | - | 0.931 µM | [8] |

| Bis-pyrazoline for Fe³⁺ | Not Specified | Not Specified | - | 0.401 µM | [8] |

| PYDP for Cell Staining | 350 | Not Specified | 0.127 | - | [1] |

| Coumarin-pyrazoline for Fe³⁺ | Not Specified | Not Specified | - | 1.01 x 10⁻⁷ M | [10] |

Synthetic Considerations: Crafting Your Pyrazoline Probe

The synthesis of 1,3,5-triaryl-2-pyrazolines, a common class of fluorescent probes, is typically achieved through a cyclocondensation reaction between a chalcone and a hydrazine derivative.[13][14][15]

Protocol 3: General Synthesis of a 1,3,5-Triaryl-2-Pyrazoline

This protocol provides a general method for the synthesis of 1,3,5-triaryl-2-pyrazolines.

Materials:

-

Substituted chalcone

-

Phenylhydrazine hydrochloride

-

Sodium acetate

-

Acetic acid

-

Ethanol

-

Ultrasound bath (optional)

Procedure:

-

Chalcone Synthesis: The precursor chalcone is typically synthesized via a Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde.[14]

-

Cyclization Reaction: a. In a round-bottom flask, dissolve the chalcone (1 mmol) and phenylhydrazine hydrochloride (1.2-3 mmol) in a suitable solvent such as ethanol or a mixture of acetic acid and water.[13][15] b. Add a base, such as sodium acetate, to neutralize the hydrochloride and facilitate the release of free phenylhydrazine.[15] c. The reaction mixture can be stirred at room temperature, heated to reflux, or subjected to ultrasound irradiation to promote the reaction.[13][15] Ultrasound irradiation has been shown to significantly reduce reaction times and improve yields.[15]

-

Isolation and Purification: a. Upon completion of the reaction (monitored by TLC), the product often precipitates out of the solution. b. The solid product is collected by filtration and washed with a suitable solvent (e.g., water, cold ethanol). c. Further purification can be achieved by recrystallization or column chromatography.

-

Characterization: The structure of the synthesized pyrazoline should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[13][14]

Self-Validation:

-

Spectroscopic Analysis: The successful formation of the pyrazoline ring can be confirmed by the characteristic signals in the ¹H NMR spectrum, typically showing three sets of doublet of doublets for the non-aromatic protons.

-

Purity Assessment: The purity of the final compound should be assessed by techniques such as melting point determination and HPLC.

Looking Ahead: The Future of Pyrazoline Probes

The field of substituted pyrazoline probes is continually evolving. Current research is focused on the development of probes with enhanced photostability, larger Stokes shifts, and near-infrared (NIR) emission for deep-tissue imaging. Furthermore, the integration of pyrazoline scaffolds into more complex molecular architectures is leading to the creation of multi-analyte sensors and theranostic agents that can both diagnose and treat diseases. As our understanding of the intricate relationship between structure and fluorescent properties deepens, the potential applications of these versatile molecules will undoubtedly continue to expand, shedding ever more light on the complexities of the microscopic world.

References

-

Beşer, B. M., & Yildirim, B. (2023). Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications. ChemistryOpen, 12(9), e202300092. [Link]

-

Abdel-Halim, M., et al. (n.d.). Design and Synthesis of Novel 1,3,5-Triphenyl Pyrazolines as Potential Anti-inflammatory Agents Through Allosteric Inhibition of... The Royal Society of Chemistry. [Link]

-

Pérez-Manríquez, C., et al. (2019). Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. Molecules, 24(23), 4293. [Link]

-

Li, J.-T., et al. (2007). An improved synthesis of 1,3,5-triaryl-2-pyrazolines in acetic acid aqueous solution under ultrasound irradiation. Arkivoc, 2007(13), 117-123. [Link]

-

Kumar, D., et al. (2022). Fluorescence "Turn-off" Sensing of Iron (III) Ions Utilizing Pyrazoline Based Sensor: Experimental and Computational Study. Journal of Fluorescence, 32(6), 2319–2331. [Link]

-

Herfindo, N., et al. (2020). Protocol of synthesis 1,3,5-triaryl pyrazole derivatives. ResearchGate. [Link]

-

Ahmady, L., et al. (2025). Synthesis and Characterization of a Pyrazoline-Based Fluorescence Turn-Off Sensor for Selective Fe³⁺ Detection in Water. Semantic Scholar. [Link]

-

D'Auria, M., et al. (n.d.). Fluorescence Quantum Yields of Pyrazolines, in water and DMSO. ResearchGate. [Link]

-

Zhang, Y., et al. (2021). A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III) Ions Recognition. Journal of Fluorescence, 31(1), 29–38. [Link]

-

Li, X., et al. (2025). A novel coumarin-based pyrazoline fluorescent probe for detection of Fe3+ and its application in cells. ResearchGate. [Link]

- El-Gohary, N. S., & Shaaban, M. R. (2018). Synthesis, quantitative structure–property relationship study of novel fluorescence active 2-pyrazolines and application. Royal Society Open Science, 5(3), 171964.

- Wang, Y., et al. (2024). Novel Bis-pyrazoline Fluorescent Probe for Cu2+ and Fe3+ Detection and Application in Cell Imaging. Journal of Fluorescence, 34(1), 159–167.

- Gu, X., et al. (2017). High Solid Fluorescence of a Pyrazoline Derivative through Hydrogen Bonding. Molecules, 22(8), 1293.

-

University of California, Irvine Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

-

Royal Society of Chemistry. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances. [Link]

-

Gomaa, A. M., et al. (2018). Synthesis, quantitative structure–property relationship study of novel fluorescence active 2-pyrazolines and application. Royal Society Open Science, 5(3), 171964. [Link]

-

Royal Society of Chemistry. (2020). A minireview of viscosity-sensitive fluorescent probes: design and biological applications. Journal of Materials Chemistry B. [Link]

-

Royal Society of Chemistry. (2022). A fluorogenic sensor for in situ tracking of viscosity in response to cellular inflammatory stress. New Journal of Chemistry. [Link]

-

Li, X. F. (2022). Synthesis And Application Of Pyrazole-pyrazoline-based Fluorescent Probes. Globe Thesis. [Link]

-

Zhao, B., et al. (2015). Novel pyrazoline-based fluorescent probe for detecting thiols and its application in cells. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 124-129. [Link]

-

Royal Society of Chemistry. (2021). A deep-red emission fluorescent probe for detection of viscosity in living cells and mice. Analytical Methods. [Link]

-

Celigo. (2019). Celigo Quick Start Guide_2019. [Link]

-

Evotec. (n.d.). Cell Painting Assay. [Link]

-

El-Benna, J., & Hurtado-Nedelec, M. (2011). Production and Detection of Reactive Oxygen Species (ROS) in Cancers. Journal of Visualized Experiments, (57), 3357. [Link]

Sources

- 1. Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of 1,3,5-Triaryl-2-Pyrazoline Derivatives as Potent Dual Inhibitors of Urease and α-Glucosidase Together with Their Cytotoxic, Molecular Modeling and Drug-Likeness Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A minireview of viscosity-sensitive fluorescent probes: design and biological applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 4. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III) Ions Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Fluorescence "Turn-off" Sensing of Iron (III) Ions Utilizing Pyrazoline Based Sensor: Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Novel pyrazoline-based fluorescent probe for detecting thiols and its application in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. An improved synthesis of 1,3,5-triaryl-2-pyrazolines in acetic acid aqueous solution under ultrasound irradiation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis and Coordination of Pyrazoline-Based Ligands for Transition Metal Complexes

[1][2][3]

Abstract

Pyrazoline derivatives, particularly 2-pyrazolines, represent a privileged scaffold in medicinal chemistry due to their electron-rich nitrogenous heterocycle.[1] When functionalized with donor groups (e.g., phenolic hydroxyls), they act as versatile bidentate (

Part 1: Ligand Design & Precursor Synthesis

The most robust synthetic pathway for 2-pyrazolines is the cyclization of

Protocol A: Claisen-Schmidt Condensation (Chalcone Precursor)

Objective: Synthesis of 1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one (2'-Hydroxychalcone). Rationale: The 2'-hydroxyl group is critical; it acts as an anionic donor upon deprotonation, neutralizing the metal charge and stabilizing the complex.

Materials:

-

2-Hydroxyacetophenone (10 mmol)

-

Benzaldehyde (10 mmol)

-

Ethanol (95%, 20 mL)

-

Sodium Hydroxide (40% aq.[1] solution, 10 mL)

-

HCl (10%) for neutralization

Workflow:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 2-hydroxyacetophenone and benzaldehyde in ethanol.

-

Catalysis: Place the flask in an ice bath (

). Add the NaOH solution dropwise with vigorous stirring. Critical Insight: Low temperature prevents polymerization of the vinyl ketone intermediate and minimizes side reactions (Cannizzaro). -

Reaction: Stir at room temperature for 12–24 hours. The solution will darken (yellow/orange) indicating conjugation extension.

-

Isolation: Pour the reaction mixture into crushed ice/water (200 mL) containing 10% HCl to neutralize the phenoxide.

-

Purification: Filter the yellow precipitate, wash with cold water, and recrystallize from ethanol.

Validation Point:

-

IR: Look for the characteristic

-unsaturated ketone C=O stretch at

Part 2: Pyrazoline Ligand Synthesis

Objective: Cyclization of the chalcone to 3-(2-hydroxyphenyl)-5-phenyl-2-pyrazoline.

Mechanism: The hydrazine nitrogen attacks the

Protocol B: Cyclization with Hydrazine Hydrate

Materials:

-

Chalcone precursor (from Protocol A, 5 mmol)

-

Hydrazine Hydrate (80%, 10 mmol) Safety: Carcinogen/Toxic

-

Ethanol (25 mL)

-

Glacial Acetic Acid (Catalytic amount or as solvent for N-acetyl derivatives)

Workflow:

-

Setup: Dissolve the chalcone in ethanol in a 100 mL round-bottom flask.

-

Addition: Add hydrazine hydrate dropwise.

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). -

Work-up: Concentrate the solvent to 20% volume under reduced pressure. Cool on ice.

-

Crystallization: Filter the solid product. Recrystallize from ethanol/DMF.

Scientific Insight (Solvent Choice):

-

Ethanol: Yields the

-H pyrazoline (unsubstituted at N1). -

Acetic Acid/Formic Acid: If used as the solvent, this will yield the

-acetyl or

Part 3: Metal Complexation

Objective: Synthesis of M(II) complexes (Example:

Protocol C: General Metallation Workflow

Materials:

-

Pyrazoline Ligand (2 mmol)

-

Metal Salt (

or -

Ethanol (Absolute, 30 mL)

-

Triethylamine or Ammonia (for pH adjustment)

Workflow:

-

Ligand Solution: Dissolve the ligand in hot ethanol (

). -

Metal Addition: Add the metal salt solution (dissolved in minimal ethanol) dropwise to the ligand solution.

-

Stoichiometry Note: A 1:2 (M:L) ratio is standard for octahedral/tetragonal geometries.

-

-

pH Adjustment: If using chloride salts, adjust pH to

using triethylamine. Causality: This ensures deprotonation of the phenolic -OH, facilitating the formation of the neutral inner-sphere complex. -

Reflux: Reflux for 4–6 hours. The color usually shifts (e.g., Yellow Ligand

Green/Brown Complex). -

Isolation: Cool to room temperature. The complex typically precipitates. Filter, wash with hot ethanol (to remove unreacted ligand) and ether.

-

Drying: Dry in a vacuum desiccator over

.

Part 4: Characterization & Validation

To ensure scientific integrity, the following spectral shifts must be observed to confirm coordination.

Table 1: Diagnostic Spectral Shifts

| Functional Group | Free Ligand ( | Metal Complex ( | Mechanistic Interpretation |

| Disappeared | Deprotonation and coordination via Oxygen. | ||

| Negative shift indicates electron donation from N to Metal ( | |||

| Positive shift due to reduced repulsion of lone pairs upon coordination. | |||

| New Bands | None | Confirmation of Metal-Ligand bond formation. |

NMR Validation (1H NMR)

The pyrazoline ring protons (

-

Doublet of Doublets (dd): Three distinct signals between

. -

Validation: Upon complexation, these signals often broaden or shift downfield due to the electron-withdrawing effect of the metal center (deshielding).

Part 5: Visualization of Signaling & Synthesis

The following diagrams illustrate the chemical pathway and the coordination logic.

Diagram 1: Synthesis & Coordination Workflow

Caption: Step-wise synthetic pathway from precursors to the final metal complex.

Diagram 2: Coordination Geometry Logic

Caption: Logic flow for coordination modes and resulting geometric configurations.

References

-

Rani, M. et al. (2023). Novel Pyrazole‐Based Transition Metal Complexes: Spectral, Photophysical, Thermal and Biological Studies. ResearchGate. Link

-

Joseph, J. et al. (2016).[2] Synthesis and biological evaluation of metal complexes with pyrazoline derivative bearing indole and naphthyl moieties. Journal of Chemical and Pharmaceutical Sciences. Link

-

Baseer, M.A. et al. (2013). Synthesis and Evaluation of Some New 3-(2'-hydroxy-phenyl)-5-(4'-dimethylamino-phenyl)-2-pyrazoline-1-carboxaldehydes. SciSpace. Link

-

Verdicchio, F. (2023).[1] Pyrazolone-based metal complexes: synthesis, characterization and theoretical study. Università di Camerino. Link

-

Al-Obaidi, O. (2025).[3][4] Metal complexes of pyrazoline dithiocarbamate type ligands, synthesis, physio-chemical and liquid crystal studies. Revista Bionatura. Link

Troubleshooting & Optimization

Purification of pyrazoline derivatives by recrystallization

Topic: Purification of Pyrazoline Derivatives via Recrystallization

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Introduction: The Pyrazoline Challenge

Welcome to the technical support center. You are likely here because pyrazoline derivatives (specifically 2-pyrazolines) present a unique set of purification challenges compared to standard organic solids. Their tendency to "oil out" (Liquid-Liquid Phase Separation), their sensitivity to oxidation (dehydrogenation to pyrazoles), and their variable solubility based on N-substitution require a distinct, non-standard approach to recrystallization.

This guide moves beyond basic textbook protocols, addressing the specific physicochemical behaviors of the pyrazoline scaffold.

Module 1: Solvent System Selection

User Query: "Standard ethanol recrystallization isn't working. The yield is low, or the crystals are not forming.[1] What solvent system should I use?"

Technical Insight

Pyrazolines are nitrogen-containing heterocycles that exhibit moderate polarity. However, the presence of aryl substituents (common in chalcone-derived pyrazolines) adds significant lipophilicity.

-

The Trap: Pure ethanol often dissolves pyrazolines too well at room temperature, leading to poor recovery (low yield).

-

The Fix: You must shift to a Binary Solvent System (Good Solvent + Anti-Solvent) or a polarity-matched single solvent like Acetonitrile.

Solvent Performance Matrix

| Solvent System | Role | Best For... | Risk Factor |

| Ethanol (95%) | Primary | General purpose 3,5-diaryl-2-pyrazolines. | Yield loss if product is too soluble.[2] |

| Ethanol + Water | Binary | Increasing yield. Water acts as the anti-solvent to force precipitation. | High risk of "oiling out" if water is added too fast. |

| DMF + Water | Binary | Highly insoluble/high-molecular-weight derivatives. | DMF is hard to remove; requires thorough drying. |

| Acetonitrile | Single | Compounds with moderate solubility in alcohols but low solubility in non-polar solvents. | Toxic; expensive compared to EtOH. |

| Ethyl Acetate + Hexane | Binary | Lipophilic N-substituted derivatives (e.g., N-phenyl). | Flammability; Hexane is neurotoxic (use Heptane if possible). |

Decision Logic: Solvent Selection

Use the following logic flow to determine your starting solvent system.

Figure 1: Decision tree for selecting the optimal solvent system based on solubility profiles.

Module 2: Troubleshooting "Oiling Out" (LLPS)

User Query: "As my solution cools, I see oily droplets forming at the bottom instead of crystals. Eventually, it solidifies into a sticky gum. Why?"

Root Cause Analysis

This is Liquid-Liquid Phase Separation (LLPS) .[3] It occurs when:

-

Thermodynamics: The melting point of your pyrazoline in the solvent mixture is lower than the temperature at which saturation occurs. The compound precipitates as a liquid (oil) before it can organize into a crystal lattice [1, 4].

-

Impurities: Unreacted chalcones or oily byproducts act as a "solvent" for your product, keeping it in the liquid phase.

The "Seeding at Cloud Point" Protocol

To bypass the oil phase, you must control the Metastable Zone Width (MSZW) .

Step-by-Step Rescue Protocol:

-

Re-dissolve: Heat the mixture until the oil fully dissolves into a clear solution.

-

Temperature Control: Cool the solution very slowly (1°C/min) with gentle stirring.

-

The Cloud Point: Watch for the exact moment the solution turns slightly turbid (milky).

-

CRITICAL: Do NOT let it cool further yet.

-

-

Seeding: Immediately add a "seed crystal" of pure product (if available) or scratch the inner glass wall with a glass rod.

-

Why? This provides a nucleation site for the crystal lattice to form before the oil phase separates.

-

-

Isothermal Hold: Hold the temperature steady at this "cloud point" for 30–60 minutes. Allow crystals to grow on the seeds.

-

Final Cooling: Once a solid suspension is established, cool to room temperature and then to 4°C.

Figure 2: Workflow to resolve oiling out (LLPS) by intervening at the metastable limit.

Module 3: Impurity Management

User Query: "My crystals are colored (yellow/orange) or have a lower melting point than reported."

Common Impurities

-

Unreacted Chalcone: The starting material is often yellow. If your pyrazoline is supposed to be white/pale yellow but appears bright orange, you have chalcone contamination.

-

Pyrazoles: Oxidation products.[4][5] These are chemically similar but planar, often co-crystallizing with the product.

Chemical Washing Technique (Amphoteric Separation)

If recrystallization alone fails, utilize the basic nitrogen of the pyrazoline ring (if not substituted with an electron-withdrawing group like acetyl/formyl).

-

Dissolve the crude mixture in dilute HCl (10%).

-

Extract the aqueous acid layer with Ethyl Acetate or Ether.

-

Result: Impurities move to the organic layer. Discard organic layer.

-

-

Neutralize the aqueous layer with Sodium Bicarbonate (

) or dilute NaOH.-

Result: Pyrazoline precipitates as a free base.

-

-

Recrystallize the precipitate using the Solvent Matrix in Module 1.

Module 4: Stability & Storage

User Query: "My pure product turned brown after sitting on the bench for a week."

The Oxidation Threat

Pyrazolines are prone to aerobic oxidation (dehydrogenation) to form pyrazoles, a process accelerated by light and heat [2, 3].

-

Storage Protocol:

-

Container: Amber glass vials (UV protection).

-

Atmosphere: Flush with Nitrogen or Argon before sealing.

-

Temperature: Store at -20°C for long-term stability.

-

Solvent: Never store pyrazolines in solution for extended periods; isolate as dry solids immediately.

-

References

-

Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from

-

National Institutes of Health (PMC). Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC6017367. Retrieved from

-

ACS Publications. Light Amplification in Derivatives of Pyrazoline-Based Systems. J. Phys. Chem. C. Retrieved from

-

BenchChem. Troubleshooting Poor Solubility and Oiling Out in Pyrazole Derivatives. Retrieved from

-

ResearchGate. Recrystallization Solvents for Pyrazoline Derivatives (Community Discussion). Retrieved from

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. reddit.com [reddit.com]

- 3. mt.com [mt.com]

- 4. enamine.net [enamine.net]

- 5. Comprehensive Analysis of Pyrazoline Analogs: Exploring Their Antioxidant Potential as Biofuel Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

Stability issues and degradation of 4,5-dihydro-1H-pyrazole compounds

This guide functions as a specialized technical support center for researchers working with 4,5-dihydro-1H-pyrazoles (commonly referred to as 2-pyrazolines ).

These compounds are chemically distinct from their fully aromatic cousins (pyrazoles).[1] They possess a "chameleon-like" reactivity—valuable for bioactivity but notorious for benchtop instability. This guide addresses the three primary failure modes: Oxidative Dehydrogenation , Acid-Catalyzed Hydrolysis , and Silica-Induced Decomposition .

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Module 1: The "Browning" Effect (Oxidative Instability)

Symptom: Your white/pale-yellow solid turns brown or gummy upon storage. Root Cause: Aerobic Aromatization. Unlike fully aromatic pyrazoles, 2-pyrazolines contain a non-aromatic ring with an N-N single bond and one C=N double bond. The thermodynamic driving force to lose two hydrogen atoms and become a fully aromatic pyrazole is immense. Air (oxygen) and light accelerate this process, generating radical intermediates that lead to colored impurities (often diazenyl radicals or polymerized byproducts).

Troubleshooting Protocol: The "Inert & Dark" System

Do not treat this compound like a standard organic intermediate. It requires "biologic-like" handling.

Step-by-Step Stabilization:

-

The Argon Blanket: Never store 2-pyrazolines in flasks with large headspaces of air. Flush vials with Argon or Nitrogen immediately after synthesis.

-

Solvent Exclusion: Remove all traces of chlorinated solvents (DCM/Chloroform). These solvents often contain trace HCl (acid) and dissolved oxygen, which act as synergistic catalysts for degradation.

-

The Foil Rule: Wrap all storage vials in aluminum foil. Photochemical excitation of the C=N bond lowers the activation energy for oxidation.

Self-Validating Check:

-

TLC Monitor: Run a TLC of your stored compound against a standard of the fully aromatic pyrazole (often available or easily synthesized by treating a small aliquot with MnO₂).

-

Result: If a new, lower-Rf spot (usually fluorescent under UV 254nm) appears, your compound is oxidizing.

Visualization: Degradation Pathways

The following diagram illustrates the competing degradation pathways you must control.

Figure 1: The dual-threat stability profile. Oxidation leads to aromatization, while acid leads to ring cleavage.

Module 2: The "Vanishing Yield" (Purification)

Symptom: Crude NMR shows 95% purity, but after flash chromatography, the yield drops by 50% or the compound decomposes. Root Cause: Silica Gel Acidity. Standard silica gel is slightly acidic (pH 6.0–6.5). 2-Pyrazolines are basic (Schiff base-like character). When they bind to acidic silanol groups:

-

They stick irreversibly (streaking).

-

The acid catalyzes the oxidative dehydrogenation described in Module 1.

-

They undergo hydrolysis.

Protocol: The TEA-Doped Silica Method

Standard silica columns are forbidden for sensitive 2-pyrazolines.

Workflow:

-

Slurry Preparation: Prepare your silica slurry using your eluent (e.g., Hexane/EtOAc).

-

The Doping Step: Add Triethylamine (TEA) to the slurry at 1-2% v/v .

-

Why? TEA neutralizes the acidic silanol sites, turning the column "basic/neutral."

-

-

Equilibration: Flush the column with 2 column volumes of the TEA-doped solvent before loading your sample.

-

Elution: Run the column. You can remove TEA from the collected fractions via rotary evaporation (it is volatile) or a quick wash with basic water (pH 9).